molecular formula C28H38O19 B3043095 1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-D-mannopyrannose CAS No. 72691-29-3

1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-D-mannopyrannose

Cat. No. B3043095
CAS RN: 72691-29-3
M. Wt: 678.6 g/mol
InChI Key: GNTLGGDVHFXGLI-RHRLCGFESA-N
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Description

1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-D-mannopyrannose is a useful research compound. Its molecular formula is C28H38O19 and its molecular weight is 678.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-D-mannopyrannose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-D-mannopyrannose including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Polysaccharides : This compound has been used in the synthesis of specific polysaccharides, such as 6-O-α-D-mannopyranosyl-D-mannose and 4-O-α-D-mannopyranosyl-D-mannose. These findings are significant for understanding the formation of D-mannan, a polymer mainly linked by α-(1→6) bonds, providing insights into the structure and synthesis of complex carbohydrates (O'brien et al., 1974).

  • Synthesis of Radiopharmaceutical Precursors : This compound is crucial in synthesizing precursors for radiopharmaceuticals like 2-deoxy-2-[18F]fluoro-D-glucose (FDG), widely used in PET scans (Toyokuni et al., 2004).

  • Glycosylation and Oligosaccharide Synthesis : It plays a role in glycosylation reactions and the synthesis of oligosaccharides, such as octyl 3,6-di-O-(α-d-mannopyranosyl)-β-d-mannopyranoside. These compounds are used in biochemical assays to study enzyme activities (Kaur & Hindsgaul, 1991).

  • Structural Studies of Carbohydrates : Research on this compound has contributed to understanding the structural properties of D-mannopyranosyl rings, particularly the effects of O-acetylation on bond lengths and angles. This is crucial for comprehending the detailed structure of carbohydrates and their derivatives (Turney et al., 2019).

  • Synthesis of Carbosilane Dendrimers : It has been utilized in the synthesis of carbosilane dendrimers with peripheral mannose, which shows potential in binding assays with proteins like concanavalin A. This has implications for the development of new materials and sensors (Mori et al., 2005).

properties

IUPAC Name

[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-[[(2R,3R,4S,5S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-12(2)30)23(41-14(4)32)25(43-16(6)34)27(46-19)38-10-20-22(40-13(3)31)24(42-15(5)33)26(44-17(7)35)28(47-20)45-18(8)36/h19-28H,9-10H2,1-8H3/t19-,20-,21-,22-,23+,24+,25+,26+,27+,28?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTLGGDVHFXGLI-RHRLCGFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@@H](C(O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101125632
Record name D-Mannopyranose, 6-O-(2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl)-, 1,2,3,4-tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101125632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

678.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-D-mannopyrannose

CAS RN

123809-60-9
Record name D-Mannopyranose, 6-O-(2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl)-, 1,2,3,4-tetraacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123809-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Mannopyranose, 6-O-(2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl)-, 1,2,3,4-tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101125632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-D-mannopyrannose
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1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-D-mannopyrannose
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1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-D-mannopyrannose
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1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-D-mannopyrannose
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1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-D-mannopyrannose
Reactant of Route 6
Reactant of Route 6
1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-D-mannopyrannose

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